molecular formula C8H18OS B1346571 Dibutyl sulphoxide CAS No. 2168-93-6

Dibutyl sulphoxide

Cat. No.: B1346571
CAS No.: 2168-93-6
M. Wt: 162.3 g/mol
InChI Key: LOWMYOWHQMKBTM-UHFFFAOYSA-N
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Description

Dibutyl sulphoxide (C₈H₁₈OS) is an organosulfur compound characterized by two butyl groups attached to a sulfinyl (S=O) functional group. Sulphoxides generally exhibit polar aprotic solvent capabilities, biological activity, and applications in chemical synthesis. This compound’s longer alkyl chains (butyl groups) likely enhance lipophilicity compared to shorter-chain sulfoxides like DMSO, influencing solubility and toxicity profiles .

Mechanism of Action

Biological Activity

Dibutyl sulfoxide (DBS) is an organosulfur compound notable for its diverse biological activities and applications in pharmacology and biochemistry. This article explores the biological activity of DBS, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Dibutyl sulfoxide is characterized by its sulfoxide functional group and has the chemical formula C8H18OC_8H_{18}O. It is a colorless liquid with high polarity, making it an effective solvent for both polar and nonpolar compounds. Its ability to enhance the permeability of biological membranes allows it to act as a penetration enhancer in drug formulations, particularly for topical medications.

Mechanisms of Action:

  • Membrane Penetration: DBS facilitates the absorption of various compounds across biological membranes, which is crucial in drug delivery systems.
  • Antioxidant Activity: Preliminary studies suggest that DBS may exhibit antioxidant properties, although further research is needed to clarify its mechanisms and effects.

Biological Activities

The biological activities of DBS can be categorized into several areas:

1. Pharmacological Applications

DBS has been utilized in various pharmacological contexts due to its ability to enhance drug absorption and efficacy. Its role as a penetration enhancer makes it valuable in topical formulations, allowing for improved therapeutic outcomes.

2. Toxicological Studies

Research indicates potential cytotoxic effects of DBS on certain cell types. For instance, studies have shown that DBS can influence cell viability and proliferation in granulosa cells (GCs), impacting reproductive functions. Specifically, DBS treatment resulted in reduced expression of key signaling molecules involved in follicle-stimulating hormone (FSH) signaling pathways .

3. Reproductive Health Impacts

DBS has been implicated in reproductive toxicity, particularly concerning male reproductive functions. It has been observed to impair spermatogenesis and alter hormone levels associated with male fertility. In vitro studies demonstrated that DBS treatment led to significant reductions in FSH-induced signaling pathways critical for oocyte growth and survival .

Case Study 1: Impact on Granulosa Cells

A study investigated the effects of DBS on rat granulosa cells (GCs) in vitro. The results indicated that:

  • Cytotoxicity: DBS did not induce significant cell death at tested concentrations.
  • FSH Signaling: There was a dose-dependent reduction in FSH-induced KIT ligand (KITLG) expression, linked to down-regulation of FSH receptor (FSHR) expression.
  • Hormonal Production: Production of estradiol and progesterone was significantly suppressed following DBS treatment .
ParameterControl GroupDBS Treatment (100 μg/ml)
KITLG Expression (mRNA)HighLow
Estradiol ProductionNormalDecreased
Progesterone ProductionNormalDecreased

Case Study 2: Antioxidant Properties

In another study focusing on the antioxidant potential of DBS, researchers found that:

  • Free Radical Scavenging: DBS demonstrated the ability to scavenge free radicals effectively.
  • Cell Viability: At lower concentrations, DBS enhanced cell viability under oxidative stress conditions, suggesting a protective role against cellular damage.

Scientific Research Applications

Scientific Research Applications

  • ** extraction:**Dibutyl sulfoxide has been investigated as an extractant for separating metal ions from aqueous solutions. It is also an organic solvent for the extraction of phosphoric acid . DBSO improves the extraction capacity of wet-process phosphoric acid, especially at low-acid concentration . The extraction process using DBSO is exothermic .
  • Organic Reactions: Sulfenate anions derived from dibutyl sulfoxide have shown promise as catalysts in various organic reactions:
    • Coupling of benzyl halides: DBSO effectively catalyzes the coupling of different benzyl halides, demonstrating its potential for constructing C-C bonds.
    • Cross-coupling of benzyl halides with benzaldehyde derivatives: DBSO can yield alkynes, expanding the synthetic utility of sulfenate anion catalysis and allowing access to a broader range of valuable alkynes.

Dimethyl Sulfoxide (DMSO) comparison

Dibutyl sulfoxide, is similar to its shorter chain family member dimethyl sulfoxide (DMSO), is known to interact with various cellular targets.
DMSO has been shown to have anti-inflammatory, antioxidant, and analgesic activities.
DMSO facilitates diffusion through the stratum corneum, triggers the formation of deposits in the dermis, and promotes transport into the local blood vessels, as demonstrated with increased penetration of 5-fluorouracil (5-FU) in the treatment of superficial malignancies and warts .

Biological and Pharmaceutical Applications of DMSO

While the search results primarily focus on the chemical properties and applications of dibutyl sulfoxide, they also draw comparisons to dimethyl sulfoxide (DMSO) due to their structural similarities. Therefore, insights into DMSO's applications can provide potential directions for DBSO research .

  • Drug Delivery: DMSO is known for its ability to enhance percutaneous penetration, making it an effective vehicle for delivering drugs through the skin . It greatly enhances percutaneous penetration when used in combination with other substances . Topical application of DMSO with 5-FU demonstrated superior absorption when compared to DMSO alone or 5-FU alone in cream bases .
  • Wound Healing: DMSO cream applied during early stages of pressure ulcers leads to a decrease in pressure ulcer occurrence among high-risk patients .
    • A systematic review reported beneficial effects of topical DMSO on wound healing of decubitus ulcers and its use as an anti-inflammatory drug . The most frequent outcome measures were reduction of erythema and rapid healing of ulcers, along with decreased signs of inflammation .
    • DMSO was found to be dramatically effective for healing severe skin necrosis caused by accidental extravasation of the anticancer drug mitomycin C during intravenous administration .
  • Antiviral Effects: DMSO reduces virion infectivity, inhibits viral deoxyribonucleic acid (DNA) replication, and reduces the transcripts level of many HSV-1 genes . These findings suggest that the DMSO itself may have a role in antiherpetic activity, diverging from previous thought that it only functioned as a penetrant for antiviral medications .

Cautions

Q & A

Basic Research Questions

Q. How can Dibutyl sulphoxide be quantified in experimental samples with high accuracy?

  • Methodological Answer : Utilize difference spectrophotometry , which involves measuring absorbance at a specific wavelength (e.g., 275 nm) and subtracting the blank spectrum to isolate the target compound’s signal. This method is effective for distinguishing this compound from structurally similar impurities, as demonstrated in sulphoxide analysis for degraded formulations .
  • Data Consideration : Include a calibration curve with known concentrations of this compound to validate linearity. Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. What are the recommended protocols for characterizing this compound purity in synthetic workflows?

  • Methodological Answer : Combine chromatographic techniques (e.g., HPLC or GC) with spectroscopic methods (NMR, IR). For example, quantify total impurities using USP guidelines by subtracting the percentage of impurities from 100% to determine the active compound’s purity. Ensure system suitability tests include reference standards like dimethyl sulfone or dibenzyl to validate column performance .
  • Experimental Design : Always include a "system suitability solution" to verify instrument precision before sample analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound solubility studies across different solvents?

  • Methodological Answer : Apply systematic solubility profiling under controlled variables (temperature, pH, solvent polarity). Reference the IUPAC Solubility Data Series framework, which mandates reporting experimental conditions (e.g., purity of reagents, apparatus specifications) and converting data to SI units for cross-study comparability .
  • Data Contradiction Analysis : Use meta-analysis tools to evaluate primary sources for methodological inconsistencies, such as variations in material purity or measurement techniques .

Q. What strategies are effective for validating novel analytical methods for this compound degradation products?

  • Methodological Answer : Implement orthogonal validation using two independent methods (e.g., mass spectrometry and UV-Vis spectroscopy). Follow ATSDR/NTP/EPA guidelines for substance-specific data needs, prioritizing reproducibility and uncertainty reduction in health assessments .
  • Case Study : For degraded phenothiazine formulations, difference spectrophotometry at 275 nm successfully isolated sulphoxide signals from background noise .

Q. Methodological Frameworks

Q. How should researchers design experiments to ensure this compound stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., elevated temperature, humidity). Document degradation kinetics using Arrhenius equations and validate findings with real-time stability data. Reference IUPAC protocols for material sourcing and purity verification .

Q. What are best practices for reporting this compound research in peer-reviewed journals?

  • Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental Section : Provide detailed synthesis protocols, including equipment specifications and purity thresholds for reagents. Limit main-text data to five key compounds; additional data should go to supplementary materials .
  • Data Reproducibility : Include raw spectra, chromatograms, and computational codes in appendices to facilitate replication .

Q. Data Analysis and Synthesis

Q. How can secondary data on this compound’s environmental persistence be critically evaluated?

  • Methodological Answer : Use the Newcastle-Ottawa Quality Assessment Scale to assess bias in existing studies. Prioritize datasets with explicit documentation of chemical sources, analytical methods, and statistical rigor .
  • Example : Cross-reference solubility data from IUPAC reports with primary literature to identify outliers or methodological gaps .

Q. Tables for Comparative Analysis

Analytical Method Use Case Key Variables Reference
Difference SpectrophotometryQuantification in degraded mixturesWavelength (275 nm), blank subtraction
Chromatography (HPLC/GC)Purity assessmentColumn type, system suitability standards
Solubility ProfilingSolvent compatibility studiesTemperature, solvent polarity, SI units

Q. Key Considerations

  • Literature Reviews : Ensure citations are complete, accurate, and formatted consistently. Avoid over-reliance on non-peer-reviewed sources .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments, following journal-specific guidelines .

Comparison with Similar Compounds

Dimethyl Sulfoxide (DMSO)

Structure : (CH₃)₂SO.
Key Properties :

  • Solubility : Miscible with water and organic solvents due to high polarity .
  • Applications : Industrial solvent, cryoprotectant, and drug delivery enhancer .
  • Toxicity : Low acute toxicity (LD₅₀ > 5 g/kg in rats), but prolonged exposure may cause skin irritation .

Comparison with Dibutyl Sulphoxide :
this compound’s butyl groups likely reduce water solubility compared to DMSO but increase lipid membrane permeability. This could expand its utility in hydrophobic drug formulations, though toxicity data are lacking.

Bithionol Sulphoxide

Structure: A phenolic sulfoxide derivative. Key Properties:

  • Biological Activity : Exhibits in vitro toxicity against Neoparamoeba spp. (causative agent of amoebic gill disease) at 0.1–10 mg/L over 72 hours .
  • Limitations : Less effective than freshwater in eradicating parasites, suggesting context-dependent efficacy .

Comparison with this compound: The aromatic substituents in bithionol sulphoxide confer specific antimicrobial activity, whereas this compound’s aliphatic chains may prioritize solvent properties over targeted bioactivity.

Diethyl Sulfide

Structure : (C₂H₅)₂S.
Key Properties :

  • Reactivity : A thioether, less polar than sulfoxides.
  • Hazards : Flammable; requires stringent ventilation and protective equipment during handling .

Dimethyl Disulfide

Structure : CH₃SSCH₃.
Key Properties :

  • Applications : Chemical intermediate with high flammability .
  • Toxicity : Causes organ damage upon inhalation; requires rigorous safety protocols .

Comparison with this compound :
Unlike the disulfide bond in dimethyl disulfide, this compound’s sulfinyl group may reduce volatility and reactivity, improving handling safety.

Data Table: Comparative Analysis

Compound Molecular Formula Water Solubility Key Applications Toxicity (Highlighted)
This compound C₈H₁₈OS Low (inferred) Hypothesized solvent Unknown
DMSO C₂H₆OS High Drug delivery, industrial Low acute toxicity
Bithionol Sulphoxide C₁₂H₉Cl₂O₂S Moderate Antimicrobial Effective at 0.1–10 mg/L
Diethyl Sulfide C₄H₁₀S Low Chemical synthesis Flammable, irritant
Dimethyl Disulfide C₂H₆S₂ Low Industrial intermediate Organotoxic upon inhalation

Research Findings and Gaps

  • DMSO : Well-characterized solvent with established safety protocols .
  • This compound: Data gaps exist regarding its synthesis, stability, and toxicology.

Properties

IUPAC Name

1-butylsulfinylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OS/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWMYOWHQMKBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176070
Record name Butane, 1,1'-sulfinylbis-
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Molecular Weight

162.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to pale yellow hygroscopic solid; mp = 31-34 deg C; [Alfa Aesar MSDS]
Record name Butyl sulfoxide
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CAS No.

2168-93-6
Record name Dibutyl sulfoxide
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Record name Butane, 1,1'-sulfinylbis-
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Record name Butane, 1,1'-sulfinylbis-
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Record name Dibutyl sulphoxide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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